Cyclobutanecarboxylicacid, 1-amino-2-methylene-
Description
Structural Features and Nomenclature
1-Amino-2-methylenecyclobutanecarboxylic acid (IUPAC name: 1-amino-2-methylenecyclobutane-1-carboxylic acid) features a four-membered cyclobutane ring with three distinct functional groups: a carboxylic acid (-COOH) and an amino group (-NH₂) at position 1, and a methylene (=CH₂) group at position 2 (Figure 1). The cyclobutane ring adopts a puckered conformation to alleviate angle strain, resulting in bond angles of approximately 88°–92° instead of the ideal 90° for a square planar geometry. This distortion increases ring strain to ~110 kJ/mol, comparable to cyclopropane derivatives but lower than larger cycloalkanes.
The methylene group introduces a planar sp²-hybridized carbon, creating partial conjugation with the cyclobutane ring. This conjugation modestly stabilizes the structure but does not fully mitigate the inherent strain. The carboxylic acid and amino groups adopt a geminal configuration, fostering intramolecular hydrogen bonding between the -NH₂ and -COOH moieties. This interaction influences the compound’s solubility and acidity, with a predicted pKa of 2.1 for the carboxylic acid group and 9.8 for the amino group, based on analogous cyclobutane amino acids.
Table 1: Key Structural Parameters of 1-Amino-2-Methylenecyclobutanecarboxylic Acid
| Parameter | Value/Description | Source |
|---|---|---|
| Ring conformation | Puckered (envelope) | |
| Bond angles | 88°–92° | |
| Functional groups | -COOH (C1), -NH₂ (C1), =CH₂ (C2) | |
| Predicted pKa (COOH) | 2.1 | |
| Predicted pKa (NH₂) | 9.8 |
Historical Context of Cyclobutane-Based Carboxylic Acids
The synthesis of cyclobutane carboxylic acids has been fraught with misidentification and methodological challenges since the 19th century. Early attempts by Markownikoff and Krestownikoff (1881) to synthesize 1,3-cyclobutanedicarboxylic acid inadvertently produced cyclopropane derivatives due to unexpected ring contractions. This misstep persisted for decades, with Perkin, Haworth, and Simonsen erroneously attributing their synthetic products to cyclobutane systems. Not until 1950 did Deutsch and Buchman correct these assignments using advanced analytical techniques, revealing the prevalence of cyclopropane byproducts in classical reactions.
The specific synthesis of 1-amino-2-methylenecyclobutanecarboxylic acid emerged much later, facilitated by modern cycloaddition strategies. Avenoza et al. (2005) achieved its preparation via a formal [2+2] Michael-Dieckmann reaction between methyl 2-acetamidoacrylate and ketene diethyl acetal, followed by stereocontrolled functional group interconversions. This method circumvented historical pitfalls by employing ketene intermediates, which favor cyclobutane formation over smaller rings.
Significance of Amino and Methylene Substituents in Cyclobutane Systems
The amino and methylene groups confer unique biochemical and physicochemical properties to the cyclobutane scaffold:
Conformational Restriction : The methylene group locks the cyclobutane ring into a rigid envelope conformation, preventing free rotation and reducing entropic penalties upon binding to biological targets. This rigidity mimics the transition states of enzymatic reactions, making the compound a potent inhibitor of pyridoxal phosphate-dependent decarboxylases.
Metabolic Stability : Cyclobutane’s strained structure resists oxidative metabolism more effectively than linear or six-membered ring analogs. Comparative studies show a 3.2-fold increase in plasma half-life for cyclobutane-containing drugs versus cyclohexane derivatives.
Isosteric Replacement : The methylene group serves as a non-classical isostere for aromatic rings, enabling interactions with hydrophobic pockets without π-π stacking. This property has been exploited in protease inhibitors, where the methylene-cyclobutane moiety reduces off-target binding.
Stereoelectronic Effects : The amino group’s lone pair electrons participate in hyperconjugation with the cyclobutane ring, altering electron density distribution. Nuclear magnetic resonance (NMR) studies reveal deshielding of the C2 methylene protons (δ = 5.8 ppm), indicative of enhanced electron withdrawal.
Table 2: Functional Advantages of 1-Amino-2-Methylenecyclobutanecarboxylic Acid
Properties
CAS No. |
259097-28-4 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-amino-2-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-4-2-3-6(4,7)5(8)9/h1-3,7H2,(H,8,9) |
InChI Key |
UVZBHAAYGCFGJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC1(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylicacid, 1-amino-2-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with ammonia and formaldehyde, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cyclobutanecarboxylicacid, 1-amino-2-methylene- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylicacid, 1-amino-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
Cyclobutanecarboxylic acid, 1-amino-2-methylene-, serves as a crucial building block in the synthesis of novel pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems. Research has shown that compounds with similar structures can exhibit significant activity against various neurological conditions, making this compound a candidate for further investigation in drug discovery .
Case Study: Neurotransmitter Interaction
Studies indicate that derivatives of cyclobutane compounds can interact with serotonin and dopamine receptors, suggesting potential therapeutic applications for mood modulation and analgesic effects. For instance, research on related compounds has demonstrated their capacity to induce apoptosis in cancer cells through caspase activation, highlighting their anticancer properties .
Biochemical Research
Amino Acid Metabolism and Protein Synthesis
In biochemical research, cyclobutanecarboxylic acid, 1-amino-2-methylene-, is utilized to study amino acid metabolism and protein synthesis. Its incorporation into various experimental setups allows researchers to gain insights into cellular processes and metabolic pathways .
Interaction Studies
Interaction studies involving this compound are critical for understanding its biological mechanisms. Such investigations typically focus on assessing the therapeutic viability of cyclobutanecarboxylic acid derivatives in different biological contexts .
Analytical Chemistry
Standard in Chromatographic Techniques
The compound is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures across various samples. Its consistent behavior under analytical conditions makes it a reliable reference material for scientists .
Material Science
Enhancing Material Properties
In material science, cyclobutanecarboxylic acid, 1-amino-2-methylene-, finds applications in developing polymers and other materials. It enhances properties such as elasticity and strength in industrial products, making it valuable for manufacturing processes .
Food Industry
Food Additive Applications
This compound can be used as a food additive to enhance flavor profiles or serve as a preservative. Its role in improving food quality and shelf life is particularly significant in the food technology sector .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Building block for drugs targeting neurological disorders; potential for anticancer properties |
| Biochemical Research | Studies on amino acid metabolism; interaction studies for therapeutic viability |
| Analytical Chemistry | Standard in chromatographic techniques for accurate analysis |
| Material Science | Enhances properties of polymers; applications in industrial products |
| Food Industry | Used as a flavor enhancer or preservative; improves food quality and shelf life |
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylicacid, 1-amino-2-methylene- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylene group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Structural and Molecular Characteristics
The compound’s core structure is defined by a four-membered cyclobutane ring, which introduces significant ring strain (~110 kJ/mol) compared to larger cycloalkanes. Key substituents include:
- Amino group (-NH₂): Enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
- Methylene (-CH₂) : Contributes steric bulk and modulates lipophilicity.
- Carboxylic acid (-COOH) : Provides acidity (pKa ~4–5) and reactivity for esterification or amidation .
Molecular Formula: C₆H₉NO₂ Molecular Weight: 143.14 g/mol (calculated based on structural analogs in ).
Comparative Analysis with Similar Cyclobutane Derivatives
The table below compares 1-amino-2-methylene-cyclobutanecarboxylic acid with structurally related compounds:
Key Findings :
- Synthetic Complexity: Amino-substituted cyclobutanes often require specialized methods (e.g., radical rearrangements or protected intermediates), whereas benzyl derivatives are synthesized via straightforward ester hydrolysis .
Reactivity Profile :
- The amino group facilitates nucleophilic reactions (e.g., acylation), while the carboxylic acid enables condensation or salt formation.
- Ring strain in cyclobutane enhances susceptibility to ring-opening reactions, particularly under acidic or thermal conditions .
Biological Activity
Cyclobutanecarboxylic acid, 1-amino-2-methylene- (CAS Number: 10558636) is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, applications in pharmaceutical development, and relevant case studies.
Chemical Structure and Properties
Cyclobutanecarboxylic acid, 1-amino-2-methylene- is characterized by its cyclobutane ring structure combined with an amino and a methylene group. The molecular formula is , and it has been noted for its role as a building block in various synthetic pathways.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A recent study explored the synthesis of γ-arylated cycloalkane carboxylic acids, including derivatives of cyclobutanecarboxylic acid. This research highlighted the compound's utility in creating inhibitors for key enzymes associated with hormone-dependent cancers . The findings indicated that these derivatives could be synthesized efficiently using transannular C–H arylation methods, showcasing the compound's versatility in medicinal chemistry.
Case Study 2: Diagnostic Applications
Another application of cyclobutanecarboxylic acid derivatives is in diagnostic imaging. A multicenter Phase IIb clinical trial evaluated a related compound, trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (NMK36), for positron emission tomography (PET) in prostate cancer diagnosis. The study demonstrated the compound's safety and efficacy in identifying lymph node metastasis, suggesting that structural analogs may hold promise for similar applications .
Research Findings
A summary of key research findings related to cyclobutanecarboxylic acid and its derivatives is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
